molecular formula C8H16ClN B6087745 (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride

(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride

Cat. No. B6087745
M. Wt: 161.67 g/mol
InChI Key: KIQBYMNPVGBGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, which is believed to be responsible for its therapeutic effects.2.1]hept-2-yl)amine hydrochloride.

Mechanism of Action

The mechanism of action of (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride is thought to be related to its ability to block NMDA receptors. NMDA receptors are involved in the regulation of synaptic plasticity and memory formation. In Alzheimer's disease, the overactivation of NMDA receptors leads to neuronal damage and cognitive impairment. By blocking NMDA receptors, (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride reduces the excitotoxicity and neuronal damage associated with Alzheimer's disease.
Biochemical and Physiological Effects
(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. Additionally, it has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in excitotoxicity and neuronal damage. (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be effective in improving cognitive function in Alzheimer's disease patients. However, one limitation is that it can be difficult to administer in lab experiments due to its hydrophilic nature and poor solubility in water.

Future Directions

There are a number of future directions for the study of (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride. One area of interest is the potential use of (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, there is ongoing research into the development of more potent and selective NMDA receptor antagonists. Finally, there is interest in the use of (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride in combination with other drugs for the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride is a multistep process that involves the reaction of 1-amino-1-cyclohexene with formaldehyde, followed by reduction with sodium borohydride and quaternization with methyl chloride. This results in the formation of the hydrochloride salt of (1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride.

Scientific Research Applications

(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. Additionally, it has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

1-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8-3-2-6(5-8)4-7(8)9;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBYMNPVGBGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5100829

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